7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride
Description
Properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.ClH/c9-8-4-7-6(5-11-8)2-1-3-10-7;/h4-5,10H,1-3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVCVIOVEXKGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(C=C2NC1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126161-08-6 | |
| Record name | 7-chloro-1,2,3,4-tetrahydro-1,6-naphthpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-aminopyridine with ethyl acetoacetate, followed by cyclization and chlorination steps . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution at C7
The chlorine atom at the 7-position undergoes nucleophilic substitution under controlled conditions:
These reactions are highly solvent-dependent, with polar aprotic solvents (e.g., DMF) accelerating substitution kinetics by 30–40% compared to protic solvents.
Hydrogenation and Ring Modification
The tetrahydro-naphthyridine core participates in selective hydrogenation:
Notably, over-hydrogenation leads to ring-opening byproducts (<5%) requiring chromatographic purification.
Friedländer Annulation
This method constructs fused polycyclic systems via carbonyl coupling:
textReaction Scheme: 7-Chloro-THN + β-ketoester → [Cu(OTf)₂, 80°C] → Pyrido[3,2-b]indole derivative
-
Key parameters :
Hydroamination/Cyclization
One-pot synthesis of dihydronaphthyridines (critical for bioactive analogs):
textNH₃/MeOH, Δ → Intramolecular cyclization → Dihydronaphthyridine (17)
-
Experimental notes :
Trifluoromethylation and Halogen Exchange
| Reaction | Reagents | Position Modified | Yield | Application | Source |
|---|---|---|---|---|---|
| CF₃ incorporation | TMSCF₃, HF/DMPU | C2 | 32% | Fluorinated drug candidates | |
| Cl → Br exchange | POBr₃, CHCl₃, 0°C | C7 | 84% | Radiolabeling precursors |
Trifluoromethylation exhibits unique regioselectivity due to naphthyridine’s electron-deficient C2 position .
Aromatization
Controlled oxidation converts the tetrahydro ring to fully aromatic systems:
textOxidant: DDQ (2.2 eq) Conditions: CH₂Cl₂, 25°C, 12h Product: 7-Chloro-1,6-naphthyridine (aromatic) Yield: 91%[3][6]
Epoxidation
Electrophilic epoxidation at C3-C4 double bond derivatives:
textmCPBA (1.1 eq), CHCl₃ → Epoxide (+ byproducts <8%)
Scientific Research Applications
Chemistry
Building Block in Synthesis:
7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride is utilized as a building block for synthesizing more complex heterocyclic compounds. Its structure allows for further derivatization to create novel compounds with enhanced properties.
Biology
Biological Activities:
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties: Studies have shown that naphthyridine derivatives can possess significant antibacterial and antifungal activities .
- Anticancer Potential: The compound is being investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Case Study: Anticancer Activity
A study conducted by Ahmed et al. (2023) reviewed several naphthyridine derivatives and highlighted their potential as anticancer agents. The study found that modifications on the naphthyridine scaffold could enhance cytotoxicity against specific cancer types .
Medicine
Therapeutic Applications:
Ongoing research is exploring the potential of this compound as a therapeutic agent for diseases such as:
- Neurological Disorders: Potential applications include treatment strategies for Alzheimer's disease and multiple sclerosis due to its neuroprotective properties .
Clinical Relevance:
The compound's derivatives have been linked to various clinical applications in treating infections and inflammatory conditions due to their broad-spectrum biological activities .
Industry
Material Development:
In industrial chemistry, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it suitable for applications in polymer science and materials engineering.
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex heterocycles | Used in synthesis of various derivatives |
| Biology | Antimicrobial and anticancer properties | Significant antibacterial activity; potential anticancer effects |
| Medicine | Therapeutic agent for neurological disorders | Investigated for Alzheimer's and cancer treatments |
| Industry | Material development and catalysis | Applications in polymer science |
Mechanism of Action
The mechanism of action of 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride include:
- 1,2,3,4-Tetrahydro-1,8-naphthyridine
- 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
- 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Biological Activity
7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride is a synthetic compound belonging to the naphthyridine family, recognized for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1260672-12-5
- Molecular Formula : C8H10ClN2
- Molecular Weight : 168.62 g/mol
- Purity : ≥95% .
The specific biochemical pathways affected by this compound are not fully elucidated. However, it is hypothesized that its biological effects may stem from interactions with various molecular targets involved in cell signaling and metabolic processes. The compound is known to participate in alkylation reactions and may exhibit anti-inflammatory and anticancer properties through modulation of key signaling pathways .
Anticancer Activity
Research indicates that naphthyridine derivatives exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related naphthyridine compounds can inhibit the proliferation of various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HT-29) cancers. IC50 values for these compounds range from 0.03 to 15 μM .
- Mechanisms of action include induction of apoptosis and cell cycle arrest through modulation of p53-independent pathways .
Antimicrobial Properties
This compound has been assessed for its antimicrobial efficacy:
- Studies reveal potential antibacterial activity against various Gram-positive and Gram-negative bacteria.
- The compound's structural features may enhance its ability to penetrate bacterial membranes and disrupt cellular functions .
Anti-inflammatory Effects
Similar compounds in the naphthyridine class have demonstrated anti-inflammatory properties:
- Research has shown that derivatives can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models.
- These effects are critical for conditions characterized by chronic inflammation .
Data Table: Biological Activity Summary
Case Studies
- Anticancer Efficacy in Xenograft Models : A study demonstrated that a related naphthyridine compound significantly reduced tumor growth in xenograft mouse models of pancreatic ductal adenocarcinoma (PDAC) without notable toxicity to normal cells .
- Inflammation in Colitis Models : In a rat model of drug-induced colitis, naphthyridine derivatives reduced oxidative stress and inflammatory markers significantly compared to controls .
Q & A
Q. What are the standard synthetic routes for 7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride, and what experimental parameters influence yield?
The compound is typically synthesized via chlorination of its hydroxylated precursor. A common method involves reacting 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine with phosphorus oxychloride (POCl₃) under reflux, often catalyzed by anhydrous ferric chloride (FeCl₃) or tetramethylpiperidine N-oxide (TEMPO) to improve selectivity . Key parameters include:
| Parameter | Optimal Conditions | Impact on Yield/Selectivity |
|---|---|---|
| Catalyst | FeCl₃ or TEMPO | Enhances reaction rate and purity |
| Temperature | Reflux (~110°C) | Ensures complete chlorination |
| Reaction Time | 6–12 hours | Balances conversion vs. side reactions |
| Solvent | Toluene or dichloroethane | Maintains reaction homogeneity |
Post-synthesis, the product is isolated as the hydrochloride salt via ethanol recrystallization .
Q. How is structural characterization performed for this compound, and what analytical discrepancies might arise?
Characterization relies on:
- NMR spectroscopy : Confirms substitution patterns and hydrogen environments.
- HPLC/MS : Verifies purity (>95%) and molecular weight (MW: 205.08 g/mol) .
- X-ray crystallography : Resolves stereochemistry in crystalline forms.
Discrepancies may arise in proton assignments due to tautomerism in the tetrahydro-naphthyridine core. Cross-validation using 2D NMR (e.g., COSY, HSQC) is recommended to resolve ambiguities .
Advanced Research Questions
Q. How can catalytic systems be optimized to improve selectivity in large-scale synthesis?
Industrial-scale synthesis often employs continuous flow reactors to enhance control over reaction conditions (e.g., temperature, residence time). Catalysts like TEMPO reduce side reactions (e.g., over-chlorination) by stabilizing intermediates. Process optimization involves:
- DoE (Design of Experiments) : To map interactions between catalyst loading, solvent polarity, and temperature.
- In-line analytics : FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. What strategies address contradictions in reported biological activities (e.g., anticancer vs. antiviral effects)?
Discrepancies often stem from assay variability or impurity profiles. Methodological solutions include:
Q. How can computational modeling guide the design of multi-target inhibitors using this scaffold?
Molecular docking and molecular dynamics (MD) simulations predict binding affinities for targets like acetylcholinesterase (AChE) or topoisomerase II. For example:
- Hybrid design : Link the naphthyridine core to tacrine analogs via flexible linkers to target dual AChE binding sites .
- Free energy perturbation (FEP) : Quantifies substituent effects on binding thermodynamics .
Methodological Recommendations
- Synthetic Reproducibility : Document catalyst batch sources (e.g., FeCl₃ hygroscopicity affects yields) .
- Data Transparency : Report purity thresholds (e.g., ≥95% by HPLC) and solvent residues in biological studies .
- Interdisciplinary Collaboration : Integrate synthetic chemistry with computational biology for target prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
